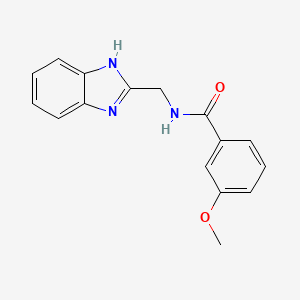

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide typically involves the reaction of 2-chloromethylbenzimidazole with 3-methoxybenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the benzimidazole ring.

Substitution: Substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide serves as a crucial building block in the synthesis of more complex molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in organic chemistry.

Ligand in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is essential for developing catalysts and materials with specific electronic and optical properties.

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against a range of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 8 |

| Similar Derivative | E. coli | 16 |

Anticancer Properties

this compound has been investigated for its potential anticancer effects. Studies have shown that related benzimidazole derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism involves disrupting microtubule formation, which is critical for cell division .

Medicinal Applications

Therapeutic Agent Development

Ongoing research explores the use of this compound as a therapeutic agent for treating infections and cancers. The compound's ability to inhibit specific enzymes and receptors makes it a candidate for drug development targeting diseases like HIV and various cancers .

Case Study: Antiviral Activity

A study highlighted the antiviral potential of benzimidazole derivatives against HIV. Compounds similar to this compound demonstrated effective inhibition of HIV replication, showcasing their promise in antiviral therapy .

Industrial Applications

Material Development

In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties allow for the creation of advanced materials used in pharmaceuticals and other industries.

Mécanisme D'action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide

- N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide

- 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-4-methoxybenzaldehyde

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Activité Biologique

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide is a compound that combines the pharmacological properties of benzimidazole and benzamide moieties. This article explores its biological activity, focusing on its mechanisms, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a methoxy-substituted benzamide. This structural combination is significant as it enhances the compound's biological activity through synergistic effects from both functional groups. Benzimidazoles are recognized for their broad-spectrum antimicrobial and anticancer activities, while benzamides have been associated with various therapeutic roles.

Target of Action : The primary target of this compound is tubulin proteins, which are crucial for microtubule formation in cell division.

Mode of Action : The compound binds to tubulin, disrupting microtubule polymerization. This interaction leads to cell cycle arrest, particularly at the G2/M phase, inhibiting cancer cell proliferation.

Biochemical Pathways : By affecting microtubule dynamics, the compound interferes with essential cellular processes such as mitosis and intracellular transport, contributing to its antiproliferative effects.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties typical of benzimidazole derivatives. These include:

- Absorption : The compound is well-absorbed when administered orally.

- Distribution : It distributes effectively across tissues, including the brain, enhancing its potential as a therapeutic agent for central nervous system tumors .

- Metabolism and Excretion : While specific metabolic pathways for this compound have not been fully elucidated, similar benzimidazole derivatives often undergo hepatic metabolism.

Anticancer Activity

Recent studies highlight the potent anticancer properties of this compound:

- Cytotoxicity : In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines. For instance, it shows lower lethal concentration (LC50) values compared to other known anticancer agents like doxorubicin .

| Cell Line | LC50 (nM) | Comparison with Doxorubicin |

|---|---|---|

| U87 (Glioblastoma) | 200 | 15× lower than doxorubicin |

| BE (Neuroblastoma) | 18.9 | Significantly more effective |

- Mechanism of Action in Cancer Cells : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis. Morphological changes such as increased nuclear size and aberrant nuclei formation have been observed upon treatment .

Antibacterial Activity

In addition to anticancer effects, this compound has demonstrated significant antibacterial activity. This broad-spectrum activity suggests potential applications in treating bacterial infections.

Case Studies

A notable study evaluated the compound's efficacy against glioblastoma and neuroblastoma cell lines. The results indicated that:

- Combination Therapy : When combined with radiation therapy, the compound significantly reduced cell viability, suggesting its potential as a radiosensitizer in cancer treatments.

- Resistance Bypass : The compound showed effectiveness against chemoresistant cell lines, indicating its utility in overcoming drug resistance commonly seen in cancer therapies .

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)16(20)17-10-15-18-13-7-2-3-8-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEBMTFYTVUILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.